(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-ethylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N-ethyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-23-22(26)18-14-16-7-5-6-8-17(16)24(18)21(25)12-10-15-9-11-19(27-2)20(13-15)28-3/h5-13,18H,4,14H2,1-3H3,(H,23,26)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDRDJGSARCEGW-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(3-(3,4-dimethoxyphenyl)acryloyl)-N-ethylindoline-2-carboxamide is a compound of interest due to its potential biological activities. This indoline derivative is characterized by the presence of a dimethoxyphenyl group and an acrylamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indoline derivatives with acrylamide intermediates. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 11.20 | |
| Compound B | MCF-7 | 15.73 | |
| This compound | HeLa | TBD | TBD |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential for protecting cells from oxidative stress, which is implicated in various diseases.
Table 2: Antioxidant Activity Comparison
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression and oxidative stress responses. Molecular docking studies suggest that this compound could bind effectively to proteins associated with apoptosis pathways.
Case Studies
A recent study evaluated the in vivo effects of a related compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound over a period of four weeks, highlighting its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related molecules from the literature:
Key Observations
Core Structure Differences: The target compound’s indoline-2-carboxamide core contrasts with the cyclopentanone/cyclohexanone rings in curcumin analogs (3e, 2e) and the morpholine ring in dimethomorph. The indoline scaffold may enhance rigidity or alter solubility compared to carbocyclic or heterocyclic analogs.
In contrast, dimethomorph’s E,Z mixture is critical for its fungicidal activity .
Functional Group Modifications :
- The ethyl carboxamide group in the target compound could improve lipophilicity and membrane permeability relative to the benzylidene or morpholine groups in analogs.
- The absence of a chlorophenyl group (as in dimethomorph) may reduce pesticidal activity but enhance biocompatibility for therapeutic use .
Biological Activity Trends :
- Curcumin analogs with 3,4-dimethoxyphenyl acryloyl groups (3e , 2e ) exhibit strong antioxidant and enzyme-inhibitory activities, suggesting that the target compound’s acryloyl moiety may confer similar properties. However, the indoline core might redirect selectivity toward different targets .
- Dimethomorph’s acryloyl-morpholine structure highlights the role of the 3,4-dimethoxyphenyl group in agrochemical activity, though its E,Z isomerism and chlorophenyl substituent are absent in the target compound .
Hypothetical Pharmacological Profile
Based on structural analogs:
- Antioxidant Potential: Likely moderate due to the 3,4-dimethoxyphenyl group’s electron-donating methoxy substituents, which stabilize free radicals .
- Enzyme Inhibition : Possible activity against tyrosinase or proteases, though the indoline core may shift specificity compared to curcumin analogs.
- Toxicity: Curcumin analogs show low cytotoxicity in normal lung cells, suggesting the target compound may also be safe, but further studies are required .
Q & A
Q. Key Considerations :
- Validate results with knockout models (e.g., CRISPR-Cas9-modified fungal strains) .
- Cross-verify with in silico ADMET predictions to exclude off-target effects .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Degradation occurs above 40°C; store at –20°C in amber vials to prevent light-induced isomerization .
- Solvent Compatibility : Stable in DMSO for >6 months; avoid aqueous buffers with pH >8 to prevent hydrolysis of the acryloyl group .
Advanced: How can researchers resolve challenges in achieving high enantiomeric excess (ee) during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to direct stereochemistry during acryloyl group attachment .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for preparative separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
